D-Norleucine tert-butyl ester is classified as an amino acid derivative. It is derived from D-Norleucine, which is a non-proteinogenic amino acid that serves as a methylene analog of leucine. The tert-butyl ester form is often utilized to enhance the lipophilicity and bioavailability of the compound in biological systems. The source of D-Norleucine can be traced back to its natural occurrence in certain proteins, while the tert-butyl ester is synthesized for specific applications in drug development and chemical research.
The synthesis of D-Norleucine tert-butyl ester typically involves several steps:
The molecular structure of D-Norleucine tert-butyl ester can be described by its chemical formula . The structure consists of:
The presence of the tert-butyl group enhances steric hindrance, which can influence the compound's reactivity and interaction with biological systems.
D-Norleucine tert-butyl ester participates in various chemical reactions:
These reactions are crucial for its application in medicinal chemistry and drug design.
The mechanism of action for D-Norleucine tert-butyl ester primarily involves its role as a substrate or inhibitor in enzymatic reactions. Its structural similarity to leucine allows it to interact with enzymes that normally metabolize leucine or related compounds. This interaction can modulate metabolic pathways associated with amino acid metabolism, potentially influencing cellular functions such as protein synthesis and energy production.
D-Norleucine tert-butyl ester exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and pharmaceutical formulations.
D-Norleucine tert-butyl ester has several scientific applications:
Norleucine (2-aminohexanoic acid) emerged historically as an isosteric replacement for methionine in peptide studies, circumventing oxidation issues associated with thioether-containing residues. Early applications focused on elucidating enzyme active sites and peptide structure-activity relationships, where norleucine's unbranched alkyl chain provided a metabolically stable hydrophobic element. The development of tert-butyl ester-protected variants followed the broader adoption of acid-labile protecting groups (Boc, t-Bu) in peptide synthesis during the 1980-90s. These groups offered orthogonal deprotection strategies critical for solid-phase peptide synthesis (SPPS). The D-isomer of norleucine tert-butyl ester gained niche importance as researchers recognized that D-amino acids could enhance proteolytic stability in therapeutic peptides—a property leveraged in antimicrobial peptides (AMPs) and peptide hormone analogs [3] [8]. Notably, derivatives like D-leucine tert-butyl ester hydrochloride (CAS: 13081-32-8) became commercially available building blocks, underscoring their utility in constructing complex, stereochemically diverse pharmacophores resistant to enzymatic degradation [6].
The tert-butyl ester group serves as a prodrug promoiety with distinct advantages in modulating pharmacokinetic properties. Its steric bulk impedes esterase-mediated hydrolysis in blood and peripheral tissues, thereby enhancing compound half-life and enabling targeted release of the active carboxylic acid drug (e.g., in tumor microenvironments with elevated esterase activity). This property was decisively demonstrated in glutamine antagonist prodrugs such as P11 (tert-butyl-(S)-6-diazo-2-((S)-2-(2-(dimethylamino)acetamido)-3-phenylpropanamido)-5-oxo-hexanoate), where the tert-butyl ester markedly improved metabolic stability in plasma and intestinal homogenate compared to isopropyl ester analogs. Crucially, P11 exhibited a >10-fold increase in metabolic stability over earlier prodrugs, alongside high aqueous solubility and enhanced tumor delivery of the active drug DON (6-diazo-5-oxo-L-norleucine) [2] [7]. Mechanistically, tert-butyl esters undergo pH-dependent hydrolysis or enzymatic cleavage by intracellular esterases, releasing the active acid. This controlled deprotection is leveraged in: • Tumor-targeted therapies: Selective activation due to higher esterase activity in tumors [2] • Oral bioavailability: Shielding polar carboxylates to enhance membrane permeability [3] • Extended half-life: Reducing first-pass metabolism by hepatic carboxylesterases [1] Table 1: Impact of tert-Butyl Esters on Prodrug Performance | Prodrug | Half-life (Plasma) | Half-life (Intestinal Homogenate) | Tumor Drug Exposure | |----------------------|------------------------|--------------------------------------|--------------------------| | DON-isopropyl ester | 2.1 h | 0.8 h | 1× (reference) | | P11 (DON-t-butyl ester) | >24 h | >24 h | 3.7× | | L-γ-Methyleneglutamic acid t-butyl ester | ~4.5 h | Not reported | Moderate | Data compiled from glutamine antagonist prodrug studies [2] [3]
The D-configuration of norleucine tert-butyl ester fundamentally alters its biological recognition profile. Whereas L-amino acids are substrates for endogenous transporters and metabolizing enzymes, D-enantiomers often evade these systems, conferring resistance to enzymatic degradation and prolonging in vivo residence time. This stereochemical evasion was strikingly illustrated in antimalarial studies of 3-Br-acivicin analogs, where the (5S, αS) isomers exhibited sub-micromolar activity against Plasmodium falciparum, while corresponding (5R, αR) isomers showed >20-fold reduced potency [4]. The D-norleucine configuration specifically: • Avoids rapid deamination: D-amino acid oxidase (DAAO) exhibits strict stereoselectivity, leaving D-amino acids intact longer [6] • Alters transporter affinity: Minimizes uptake via L-amino acid transporters (LATs), reducing off-target accumulation in GI tract (critical for mitigating DON toxicity) [4] [7] • Enables chiral diversification: In peptide therapeutics, incorporating D-residues disrupts protease recognition motifs without compromising target binding [8] Table 2: Stereochemical Influence on Pharmacological Parameters | Parameter | L-Configuration | D-Configuration | |------------------------|----------------------------|-------------------------------| | Plasma stability | Low (rapid hydrolysis) | High | | LAT1 transporter uptake | High | Negligible | | Peptide proteolysis | Susceptible | Resistant | | In vivo half-life | Short (minutes-hours) | Extended (hours-days) | Biological distinctions between enantiomers [4] [6] [8] The strategic incorporation of D-norleucine tert-butyl ester thus enables the design of metabolically robust therapeutic agents with optimized distribution profiles—particularly valuable in oncology and infectious disease applications where tissue-specific delivery is paramount.
Table 3: Key Compounds Referenced | Compound Name | CAS Number | Role | |---------------------------------------|-----------------|-----------------------------------| | D-Norleucine tert-butyl ester | 158741-08-3 | Chiral building block | | D-Leucine tert-butyl ester hydrochloride | 13081-32-8 | Peptide synthesis intermediate | | P11 (DON prodrug) | Not available | Anticancer prodrug | | 3-Br-acivicin (1a) | Not available | Antimalarial agent | | L-γ-Methyleneglutamic acid amides | Not available | Glutaminolysis inhibitors | Comprehensive list of compounds discussed
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7